Cas no 154924-17-1 (6-(Dimethylamino)-3-pyridinecarbonitrile)

6-(Dimethylamino)-3-pyridinecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Dimethylamino)nicotinonitrile
- 6-(dimethylamino)-3-Pyridinecarbonitrile
- 6-(dimethylamino)pyridine-3-carbonitrile
- 6-(dimethylamino)-pyridine-3-carbonitrile
- 3-Pyridinecarbonitrile,6-(dimethylamino)-(9CI)
- 6-Dimethylaminonicotinonitrile
- GA-0738
- 6-Dimethylamino-nicotinonitrile
- DTXSID20594774
- FT-0681040
- CS-0377264
- MFCD08272099
- Z281802052
- 6dimethylamino-nicotinonitrile
- EN300-31806
- 3-PYRIDINECARBONITRILE, 6-(DIMETHYLAMINO)-
- 154924-17-1
- AKOS000192562
- SCHEMBL165008
- A883683
- YIZXYFJKSCABES-UHFFFAOYSA-N
- J-518070
- AB44360
- DB-064065
- 6-(Dimethylamino)-3-pyridinecarbonitrile
-
- MDL: MFCD08272099
- インチ: InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
- InChIKey: YIZXYFJKSCABES-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=NC=C(C=C1)C#N
計算された属性
- せいみつぶんしりょう: 147.08000
- どういたいしつりょう: 147.08
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.9A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.113
- ゆうかいてん: 66-68
- ふってん: 330.925 °C at 760 mmHg
- フラッシュポイント: 330.925 °C at 760 mmHg
- 屈折率: 1.552
- PSA: 39.92000
- LogP: 1.01928
6-(Dimethylamino)-3-pyridinecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31806-5g |
6-(dimethylamino)pyridine-3-carbonitrile |
154924-17-1 | 95% | 5g |
$447.0 | 2023-09-05 | |
Apollo Scientific | OR12084-10g |
6-(Dimethylamino)nicotinonitrile |
154924-17-1 | 10g |
£364.00 | 2022-10-09 | ||
Chemenu | CM178681-10g |
6-(Dimethylamino)nicotinonitrile |
154924-17-1 | 95% | 10g |
$422 | 2021-08-05 | |
abcr | AB235814-10 g |
6-(Dimethylamino)nicotinonitrile, 95%; . |
154924-17-1 | 95% | 10g |
€1131.70 | 2023-04-27 | |
abcr | AB235814-500 mg |
6-(Dimethylamino)nicotinonitrile, 95%; . |
154924-17-1 | 95% | 500mg |
€178.80 | 2023-04-27 | |
Alichem | A029205833-5g |
6-(Dimethylamino)nicotinonitrile |
154924-17-1 | 95% | 5g |
$297.92 | 2022-04-02 | |
Enamine | EN300-31806-0.25g |
6-(dimethylamino)pyridine-3-carbonitrile |
154924-17-1 | 95% | 0.25g |
$62.0 | 2023-09-05 | |
A2B Chem LLC | AA76899-500mg |
6-(Dimethylamino)nicotinonitrile |
154924-17-1 | 95% | 500mg |
$139.00 | 2024-01-03 | |
1PlusChem | 1P001NYB-100mg |
3-Pyridinecarbonitrile, 6-(dimethylamino)- |
154924-17-1 | 95% | 100mg |
$112.00 | 2023-12-21 | |
1PlusChem | 1P001NYB-500mg |
3-Pyridinecarbonitrile, 6-(dimethylamino)- |
154924-17-1 | 95% | 500mg |
$178.00 | 2023-12-21 |
6-(Dimethylamino)-3-pyridinecarbonitrile 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
6-(Dimethylamino)-3-pyridinecarbonitrileに関する追加情報
Recent Advances in the Study of 6-(Dimethylamino)-3-pyridinecarbonitrile (CAS: 154924-17-1) in Chemical Biology and Pharmaceutical Research
The compound 6-(Dimethylamino)-3-pyridinecarbonitrile (CAS: 154924-17-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its pyridine core and dimethylamino functional group, has been explored for its potential as a building block in the synthesis of novel therapeutic agents. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for further investigation.
One of the most notable advancements in the study of 6-(Dimethylamino)-3-pyridinecarbonitrile is its application in the development of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Researchers have synthesized derivatives of this compound to evaluate their inhibitory effects on specific kinases, such as EGFR and JAK2. Preliminary results indicate that certain derivatives exhibit potent inhibitory activity with improved selectivity profiles, suggesting potential for optimized drug candidates.
In addition to its role in kinase inhibition, 6-(Dimethylamino)-3-pyridinecarbonitrile has been investigated for its utility in medicinal chemistry as a versatile intermediate. Its electron-rich pyridine ring and nitrile group provide unique reactivity, enabling the construction of complex molecular architectures. Recent synthetic methodologies have leveraged this compound to produce libraries of small molecules for high-throughput screening, accelerating the discovery of new bioactive compounds.
Another area of interest is the compound's potential in neurodegenerative disease research. Studies have explored its ability to interact with neurotransmitter receptors and enzymes involved in neurodegenerative pathways. For instance, derivatives of 6-(Dimethylamino)-3-pyridinecarbonitrile have shown affinity for NMDA receptors, which are implicated in conditions such as Alzheimer's disease. These findings open new avenues for designing neuroprotective agents.
The pharmacokinetic properties of 6-(Dimethylamino)-3-pyridinecarbonitrile and its derivatives have also been a focus of recent research. Investigations into their absorption, distribution, metabolism, and excretion (ADME) profiles have provided insights into their suitability as drug candidates. Optimizing these properties remains a key challenge, but advancements in computational modeling and in vitro assays have facilitated more efficient screening and optimization processes.
Looking ahead, the continued exploration of 6-(Dimethylamino)-3-pyridinecarbonitrile is expected to yield further breakthroughs in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive the development of novel therapeutics based on this scaffold. Future research should prioritize the elucidation of structure-activity relationships (SAR) and the identification of new biological targets to expand its therapeutic potential.
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